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Compound of Interest

Compound Name: MRT199665

Cat. No.: B609327 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with essential information for effectively designing and troubleshooting in vivo

studies using the MARK/SIK/AMPK inhibitor, MRT199665.

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of MRT199665?

A1: MRT199665 is a potent and ATP-competitive inhibitor of Microtubule Affinity Regulating

Kinase (MARK), Salt-Inducible Kinase (SIK), and AMP-Activated Protein Kinase (AMPK)

families.[1] It has been shown to induce apoptosis in cancer cells, such as MEF2C-activated

human acute myeloid leukemia (AML) cells, and to inhibit the phosphorylation of SIK

substrates like CRTC3.[1][2]

Q2: What is a recommended starting dose for MRT199665 in mice?

A2: Direct in vivo dosage data for MRT199665 is limited in published literature. However,

studies with the structurally similar pan-SIK inhibitor YKL-05-099 in mouse models of AML have

used doses ranging from 5 to 50 mg/kg administered via intraperitoneal (IP) injection.[3]

Another SIK2/3 inhibitor was used at 10 mg/kg and 30 mg/kg orally (PO, BID) in a mouse

xenograft model.[4] A dose-finding study is highly recommended to determine the optimal dose

for your specific animal model and research question.

Q3: How should I formulate MRT199665 for in vivo administration?
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A3: MRT199665 is a poorly soluble compound, which is a common challenge for many kinase

inhibitors.[5][6][7] Several formulation strategies can be employed to improve its solubility for in

vivo use. A common approach involves using a mixture of solvents. One suggested formulation

is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] Other options

include using 10% DMSO in 20% SBE-β-CD in saline, or 10% DMSO in corn oil.[1] The choice

of formulation will depend on the administration route and the required concentration. It is

crucial to ensure the final formulation is a clear solution and to prepare it fresh daily.[1]

Q4: What are the potential signs of toxicity to monitor in animals treated with MRT199665?

A4: Common signs of toxicity for kinase inhibitors in animal models include weight loss,

lethargy, ruffled fur, and changes in behavior.[8] Specific to some kinase inhibitors,

cardiovascular toxicities such as hypertension and QT prolongation, as well as

myelosuppression, have been reported.[9][10][11] Regular monitoring of animal health,

including body weight, is essential.[8] If signs of toxicity are observed, a dose reduction or

cessation of treatment may be necessary.

Q5: How can I assess if MRT199665 is hitting its target in vivo?

A5: Pharmacodynamic (PD) studies are crucial to confirm target engagement. For SIK

inhibitors, a common method is to measure the phosphorylation status of downstream

substrates. For example, you can assess the phosphorylation of HDAC4 or HDAC5 in tumor

tissue or peripheral blood mononuclear cells (PBMCs) by Western blot or

immunohistochemistry.[4] A reduction in the phosphorylation of these substrates after

MRT199665 treatment would indicate target engagement.

Data Presentation
Table 1: In Vitro Potency of MRT199665
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Kinase Family Target IC50 (nM)

MARK MARK1 2

MARK2 2

MARK3 3

MARK4 2

AMPK AMPKα1 10

AMPKα2 10

SIK SIK1 110

SIK2 12

SIK3 43

Source: MedChemExpress. IC50 values represent the concentration of the inhibitor required to

reduce the activity of the enzyme by 50%.[1]

Table 2: Example In Vivo Dosing of a Similar SIK Inhibitor (YKL-05-099)

Animal Model Compound Dose Range
Administration
Route

Frequency

Mouse AML

Model
YKL-05-099 5-50 mg/kg

Intraperitoneal

(IP)
Daily

Source: Derived from studies on the pan-SIK inhibitor YKL-05-099 as a proxy for MRT199665.

[3]

Experimental Protocols
Protocol 1: Formulation of MRT199665 for Intraperitoneal (IP) Injection

This protocol provides a method for preparing a 5 mg/mL solution of MRT199665. Adjust

volumes as needed for your desired concentration.
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Materials:

MRT199665 powder

Dimethyl sulfoxide (DMSO), sterile

PEG300, sterile

Tween 80, sterile

Saline (0.9% NaCl), sterile

Sterile microcentrifuge tubes and syringes

Procedure:

Weigh the required amount of MRT199665 powder in a sterile microcentrifuge tube.

Add DMSO to a final concentration of 10% of the total volume to dissolve the powder. Vortex

thoroughly until the solution is clear.

Add PEG300 to a final concentration of 40% of the total volume. Mix well.

Add Tween 80 to a final concentration of 5% of the total volume. Mix well.

Add sterile saline to reach the final desired volume (final concentration of 45%). Mix

thoroughly until a clear solution is obtained.

Draw the solution into a sterile syringe for injection. Prepare fresh daily.

Protocol 2: In Vivo Efficacy Study in a Mouse Xenograft Model

This protocol outlines a general workflow for assessing the anti-tumor efficacy of MRT199665.

Materials:

Tumor cells of interest

Immunocompromised mice (e.g., NOD/SCID or NSG)
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MRT199665 formulation

Vehicle control formulation

Calipers for tumor measurement

Anesthesia

Procedure:

Tumor Cell Implantation: Subcutaneously inject tumor cells into the flank of each mouse.

Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

Measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).

Randomization: Once tumors reach the desired size, randomize mice into treatment and

control groups.

Treatment Administration: Administer MRT199665 formulation (e.g., via IP injection) to the

treatment group and the vehicle control to the control group at the predetermined dose and

schedule.

Monitoring: Monitor tumor growth and the general health of the mice (body weight, behavior)

throughout the study.

Endpoint: Euthanize mice when tumors reach the maximum allowed size as per institutional

guidelines or at the end of the study.

Analysis: Collect tumors for pharmacodynamic analysis (e.g., Western blot for p-HDAC4).

Protocol 3: Pharmacodynamic (PD) Analysis of Target Engagement

This protocol describes how to assess the inhibition of SIK signaling in tumor tissue.

Materials:

Tumor tissue from treated and control mice
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Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Protein quantification assay (e.g., BCA assay)

SDS-PAGE gels and Western blot apparatus

Primary antibodies (e.g., anti-p-HDAC4, anti-total HDAC4, anti-GAPDH)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Procedure:

Tissue Lysis: Homogenize tumor tissue in lysis buffer and centrifuge to collect the

supernatant.

Protein Quantification: Determine the protein concentration of each lysate.

Western Blotting:

Separate equal amounts of protein from each sample by SDS-PAGE.

Transfer proteins to a PVDF membrane.

Block the membrane (e.g., with 5% BSA in TBST).

Incubate with primary antibodies overnight at 4°C.

Wash and incubate with the appropriate HRP-conjugated secondary antibody.

Detect the signal using a chemiluminescent substrate and an imaging system.

Analysis: Quantify the band intensities and normalize the p-HDAC4 signal to total HDAC4

and the loading control (e.g., GAPDH). A decrease in the p-HDAC4/total HDAC4 ratio in the

MRT199665-treated group compared to the vehicle control indicates target engagement.

Visualizations
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Caption: Simplified signaling pathway of SIK inhibition by MRT199665.
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Caption: General workflow for in vivo dosage optimization of MRT199665.
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Caption: Troubleshooting decision tree for common in vivo study issues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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